4-Bromo-1H-pyrazol-1-ol
Overview
Description
4-Bromo-1H-pyrazol-1-ol is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a bromine substituent at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazol-1-ol typically involves the bromination of pyrazol-1-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve a one-pot approach where pyrazolidin-3-ones are first aromatized to pyrazol-3-ols, followed by bromination. This method is advantageous due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrazol-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Cyclization Reactions: It can be used in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Cyclization: Catalysts like palladium or copper are often employed in cyclization reactions.
Major Products:
Substituted Pyrazoles: Products include various substituted pyrazoles with different functional groups.
Bipyrazoles: Formation of 1,4’-bipyrazoles is a notable reaction.
Scientific Research Applications
4-Bromo-1H-pyrazol-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrazol-1-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of liver alcohol dehydrogenase, it binds to the active site of the enzyme, preventing the conversion of alcohols to aldehydes . This interaction is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Similar in structure but lacks the hydroxyl group.
1H-Pyrazol-3-ol: Similar core structure but different substitution pattern.
4-Bromo-3-nitro-1H-pyrazole: Contains a nitro group instead of a hydroxyl group.
Uniqueness: 4-Bromo-1H-pyrazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
4-bromo-1-hydroxypyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-3-1-5-6(7)2-3/h1-2,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOPKJFCGBDHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471611 | |
Record name | 1-hydroxy-4-bromopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87844-44-8 | |
Record name | 1-hydroxy-4-bromopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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